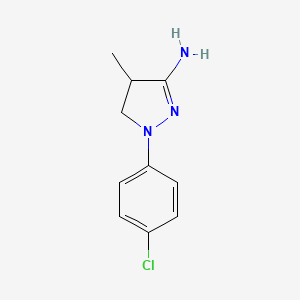
1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine can be achieved through several routes. One common method involves the cyclization of 4-chlorophenyl hydrazine with methyl acrylate in the presence of a base, such as sodium hydroxide, to form the pyrazole ring . Another approach includes the reaction of 1-(4-chlorophenyl)pyrazolidine-3-one with ferric trichloride in an acidic solvent, followed by air oxidation . Industrial production methods often utilize solvent-free synthesis techniques to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include substituted pyrazoles and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to modulate neurotransmitter activity in the brain, thereby exerting its anticonvulsant effects . The compound may interact with ion channels and receptors, altering their function and leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazol-3-amine: Similar structure but lacks the chlorophenyl group, resulting in different biological activity.
1-(4-Methylphenyl)-4-methyl-4,5-dihydro-1H-pyrazol-3-amine: Contains a methylphenyl group instead of a chlorophenyl group, leading to variations in chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
77992-28-0 |
|---|---|
Molekularformel |
C10H12ClN3 |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C10H12ClN3/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H2,12,13) |
InChI-Schlüssel |
DKGDVRCBCBXYMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(N=C1N)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


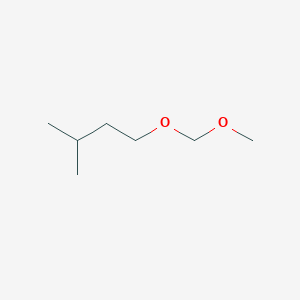
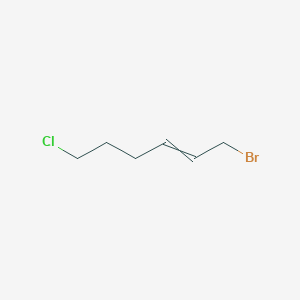

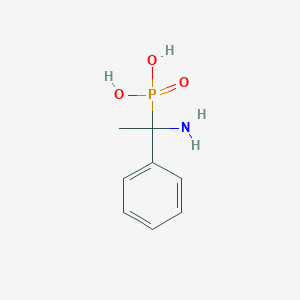
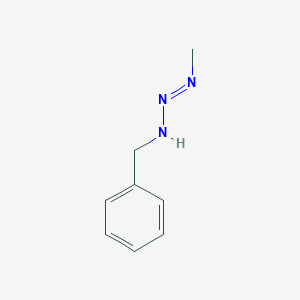
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
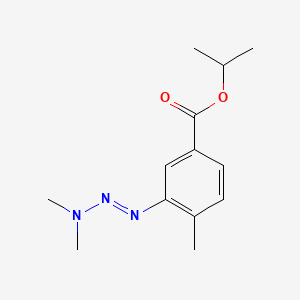
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
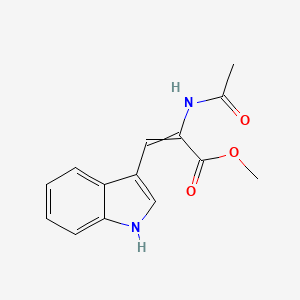
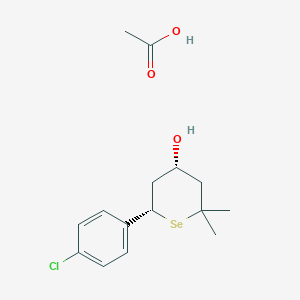
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)


![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
